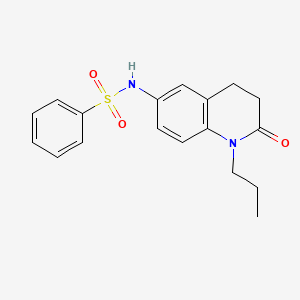

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone scaffold substituted with a propyl group at the N1 position and a benzenesulfonamide moiety at the C6 position. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting protein-protein interactions, particularly in plant hormone signaling pathways. Evidence from crystallographic studies reveals its role as an abscisic acid (ABA)-mimicking ligand, forming ternary complexes with ABA receptor PYL2 and protein phosphatase 2C HAB1 .

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-12-20-17-10-9-15(13-14(17)8-11-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h3-7,9-10,13,19H,2,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJSTNYWVSZEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is the PYR/PYL family of ABA receptors . These receptors are found in plants and play a crucial role in the plant’s response to abiotic stresses such as drought, cold, and soil salinity.

Mode of Action

This compound, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors. This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling. The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex.

Biochemical Pathways

Upon binding to the ABA receptors, the compound activates a gene network that is highly similar to that induced by ABA. This results in a series of biochemical reactions that help the plant resist abiotic stresses.

Result of Action

The activation of the ABA receptors by the compound leads to several physiological changes in the plant. These include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance. These effects help the plant to resist abiotic stresses.

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as AM1, is a synthetic organic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Characteristics

The compound's chemical structure is characterized by a tetrahydroquinoline core linked to a benzenesulfonamide moiety. Below are its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors , which play a crucial role in plant stress responses. The binding of this compound to ABA receptors leads to the inhibition of type 2C phosphatases (PP2C), activating downstream ABA signaling pathways. This mechanism results in several physiological effects:

- Inhibition of Seed Germination : The compound prevents premature germination under unfavorable conditions.

- Drought Resistance : It promotes water retention in plants by reducing leaf water loss.

- Stress Response Modulation : Enhances the plant's ability to withstand abiotic stresses such as drought and salinity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity highlights its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

This compound has shown promising antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular systems, indicating its potential use in preventing oxidative damage-related diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of AM1 against Gram-positive and Gram-negative bacteria. The results indicated that AM1 exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with AM1 resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .

- Oxidative Stress Study : Research assessing the antioxidant capacity of AM1 found that it significantly reduced reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress conditions. This positions AM1 as a candidate for further development in oxidative stress-related therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Compound A: 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Structural Difference : The benzenesulfonamide group is substituted with a bulky tert-butyl group at the para position.

- No direct biological data are available, but analogous modifications in sulfonamides often reduce aqueous solubility .

Compound B : N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

- Structural Difference: Replaces the tetrahydroquinolinone core with an indoloquinazolinone system.

- However, this structural rigidity may limit conformational adaptability in receptor binding compared to the flexible tetrahydroquinolinone scaffold .

Functional Group Variations

Compound C: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Structural Difference : Replaces the benzenesulfonamide group with a thiazole-oxazole-carboxamide chain.

Compound D: Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

- Structural Difference: A brominated quinoline core fused with a bicyclooctane system.

- Impact: The bromine atom enhances electrophilicity, favoring covalent binding to nucleophilic residues (e.g., cysteine). However, the bulky bicyclooctane moiety may reduce bioavailability compared to the more compact tetrahydroquinolinone scaffold .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Receptor Specificity : The target compound’s benzenesulfonamide group mimics ABA’s carboxylate moiety, enabling competitive binding to PYL2. In contrast, Compound C’s carboxamide group lacks ionic interactions, reducing ABA receptor affinity .

- Synthetic Accessibility: The parent compound’s synthesis involves straightforward sulfonylation of a tetrahydroquinolinone intermediate, whereas Compound B’s indoloquinazolinone core requires multi-step cyclization, lowering yield .

- Thermodynamic Stability : Crystallographic data () confirm that the target compound’s propyl group stabilizes the lactam ring conformation, whereas bulkier substituents (e.g., Compound A) introduce strain, destabilizing the receptor complex .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A robust synthesis involves refluxing the tetrahydroquinoline precursor with benzenesulfonyl chloride in pyridine as both solvent and base. For example, analogous sulfonamide syntheses achieved 82% yield by maintaining stoichiometric ratios (1:1.05 molar ratio of precursor to sulfonyl chloride) and refluxing for 5 hours . Post-reaction, purification via acid precipitation (pH 3–4) and recrystallization from methanol enhances purity. Monitoring reaction progress with TLC (ethyl acetate/hexane, 3:7) ensures minimal byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

- Methodological Answer :

- ¹H NMR : Identify the sulfonamide NH proton (δ ~10.10 ppm, singlet) and tetrahydroquinolin-2-one carbonyl-associated protons (e.g., δ 2.75–2.46 ppm for propyl chain) .

- FT-IR : Confirm sulfonamide S=O stretches (1167 cm⁻¹ and 1331 cm⁻¹) and the tetrahydroquinolin-2-one C=O stretch (~1659 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to detect the [M+H]⁺ ion (exact mass calculated via high-resolution MS; e.g., m/z 399 observed for a related compound) .

Q. How can researchers employ X-ray crystallography to determine the three-dimensional conformation of this sulfonamide derivative?

- Methodological Answer : Crystallize the compound in a suitable solvent (e.g., methanol/water). Collect diffraction data using a single-crystal X-ray diffractometer. Refine the structure with SHELXL, which is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Visualization tools like Mercury CSD can analyze packing patterns and intermolecular interactions (e.g., π-π stacking of the benzene rings) .

Advanced Research Questions

Q. What computational strategies are recommended for analyzing the electronic properties and potential binding interactions of this compound with biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like enzymes, using crystal structures from the PDB. Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds between the sulfonamide group and active-site residues) .

Q. How should researchers address discrepancies between theoretical and experimental data in molecular docking studies involving this compound?

- Methodological Answer : Cross-validate docking results with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. If computational predictions overestimate binding, re-evaluate force field parameters or solvation models. For example, adjust partial charges on the sulfonamide moiety to better reflect its electron-withdrawing effects .

Q. What methodologies are available for investigating the structure-activity relationships (SAR) of substituent variations on the tetrahydroquinoline core?

- Methodological Answer : Synthesize derivatives with modified substituents (e.g., alkyl chain length, halogenation) using the base protocol . Test biological activity in relevant assays (e.g., enzyme inhibition). Use multivariate statistical analysis (e.g., CoMFA or CoMSIA) to correlate structural features (logP, Hammett constants) with activity trends. For instance, propyl vs. butyl chains may alter membrane permeability, impacting efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.